molecular formula C23H19ClN4O2 B2371067 N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-50-7

N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

Cat. No.: B2371067
CAS No.: 440330-50-7
M. Wt: 418.88
InChI Key: CTTPCAJKEVGIGI-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-chlorophenethylamine with benzoyl chloride to form the benzamide core.

    Introduction of the Triazinyl Group: The next step involves the introduction of the triazinyl group through a nucleophilic substitution reaction. This is achieved by reacting the benzamide core with 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl chloride under basic conditions.

    Final Coupling: The final step involves the coupling of the triazinyl-substituted benzamide with a suitable methylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or triazines.

Scientific Research Applications

N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide: shares structural similarities with other benzamide and triazine derivatives.

    This compound: is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Uniqueness

  • The presence of both benzamide and triazinyl groups in the same molecule allows for a wide range of chemical modifications and applications.
  • The compound’s unique structure enables it to interact with multiple molecular targets, making it a versatile tool in scientific research.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c24-19-11-7-16(8-12-19)13-14-25-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)26-27-28/h1-12H,13-15H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTPCAJKEVGIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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